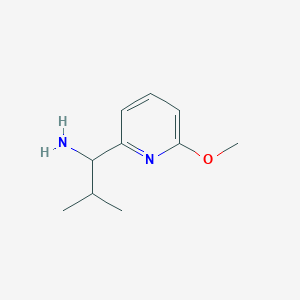

1-(6-Methoxypyridin-2-yl)-2-methylpropan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(6-methoxypyridin-2-yl)-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-7(2)10(11)8-5-4-6-9(12-8)13-3/h4-7,10H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLVCMISMOJDQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=NC(=CC=C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxypyridin-2-yl)-2-methylpropan-1-amine typically involves the reaction of 6-methoxypyridine-2-carbaldehyde with a suitable amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a solvent like methanol or ethanol .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methoxypyridin-2-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Corresponding ketones or aldehydes.

Reduction: Amines or alcohols.

Substitution: Various substituted amines or other functionalized derivatives.

Scientific Research Applications

1-(6-Methoxypyridin-2-yl)-2-methylpropan-1-amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Methoxypyridin-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Findings :

- Electronic Effects : Methoxy and ethoxy groups modulate pyridine's electron density, affecting coordination with metal catalysts (e.g., Ru in asymmetric hydrogenation) .

- Steric Influence : Branched amines like 2-methylpropan-1-amine improve enantioselectivity compared to linear chains (e.g., methanamine) .

- Substituent Reactivity : Chlorine in 1-(6-chloropyridin-2-yl)cyclopropan-1-amine increases electrophilicity, making it prone to nucleophilic substitution, whereas methoxy groups favor stabilizing interactions .

Comparison with Functional Analogs: Aryl-Substituted 2-Methylpropan-1-amines

The 2-methylpropan-1-amine moiety is a common motif in bioactive and catalytic compounds. Below is a comparison with non-pyridine aryl analogs:

Key Findings :

- Hydrophobicity vs. Solubility : Ethylphenyl and furan derivatives exhibit higher hydrophobicity, whereas fluorinated or salt forms (e.g., hydrochloride) enhance aqueous solubility .

- Bioactivity : Furan and benzodioxin-containing analogs (e.g., 1-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine) show promise in medicinal chemistry due to π-π stacking and hydrogen-bonding capabilities .

- Steric Effects : Meta-substituted methoxy groups (e.g., 3-methoxyphenyl) reduce steric clash compared to ortho/para positions, influencing binding affinity in enzymatic systems .

Biological Activity

1-(6-Methoxypyridin-2-yl)-2-methylpropan-1-amine, also referred to as 2-(6-Methoxypyridin-2-yl)-2-methylpropan-1-amine, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Structural Characteristics

The compound features a methoxy-substituted pyridine ring and a branched amine structure , which contribute to its unique biological profile. The molecular formula is with a molecular weight of approximately 180.25 g/mol. The presence of the methoxy group is critical for its interaction with biological targets, enhancing its binding affinity and modulating enzyme or receptor activities.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Table 1: Antimicrobial Activity Data

| Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . In animal models, it demonstrated a reduction in inflammatory markers, indicating a potential role in treating inflammatory diseases.

The mechanism of action for this compound involves its interaction with specific molecular targets , including enzymes and receptors. The binding of the compound modulates various biochemical pathways, leading to its observed biological effects. For instance, it has been shown to inhibit certain kinases involved in inflammatory responses, thereby reducing inflammation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(6-Methoxypyridin-3-YL)-2-methylpropan-1-amine | Methoxy group at position 3 | Potentially different pharmacological effects |

| 3-(6-Methoxypyridin-3-YL)-2-methylpropan-1-amine | Variation in branching | Changes in solubility and reactivity |

| 2-Amino-6-methylpyridine | Lacks methoxy group | Primarily studied for basicity |

This table illustrates how slight modifications in structure can lead to significant differences in biological activity and application potential.

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

- Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against T. brucei, showing promising results with an EC50 value of 260 nM, indicating strong potency against this pathogen .

- Anti-inflammatory Model : In a rodent model of inflammation, the compound significantly reduced paw edema compared to control groups, supporting its potential as an anti-inflammatory agent.

Q & A

Q. What are the recommended synthetic routes for 1-(6-Methoxypyridin-2-yl)-2-methylpropan-1-amine, and how can purity be optimized?

- Methodology : Begin with nucleophilic substitution or reductive amination strategies, leveraging precursors like 6-methoxypyridine-2-carbaldehyde and 2-methylpropane-1-amine. Optimize reaction conditions (e.g., solvent polarity, temperature) using computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states . Post-synthesis, employ high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) for purity assessment, as demonstrated in analogous amine syntheses .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) with Fourier-transform infrared (FTIR) spectroscopy to identify functional groups (e.g., methoxy, amine). For regiochemical confirmation, compare experimental NMR shifts with density functional theory (DFT)-predicted chemical shifts. X-ray crystallography is ideal for resolving stereochemical ambiguities, though computational molecular docking (e.g., using PubChem data ) may suffice for preliminary validation .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology : Screen for receptor-binding affinity (e.g., serotonin or dopamine receptors) via radioligand displacement assays, referencing protocols for structurally similar amines like MMDA-2 . Use enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization to assess inhibition of enzymes such as monoamine oxidases, following methodologies applied to chiral amines .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated under varying catalytic conditions?

- Methodology : Employ kinetic isotope effects (KIEs) and transition-state modeling using quantum mechanics/molecular mechanics (QM/MM) simulations. For catalytic applications (e.g., asymmetric synthesis), study metal-ligand interactions via UV-Vis spectroscopy and cyclic voltammetry, as demonstrated for bis-pyridinylmethylamine ligands .

Q. What computational strategies are effective for predicting its pharmacokinetic properties and toxicity?

- Methodology : Use molecular dynamics (MD) simulations to model blood-brain barrier permeability. Apply quantitative structure-activity relationship (QSAR) models trained on PubChem datasets to predict metabolic pathways (e.g., cytochrome P450 interactions). Validate predictions with in vitro hepatocyte assays .

Q. How can contradictory data in solubility or stability studies be resolved?

- Methodology : Perform controlled stress testing (e.g., pH, temperature gradients) with real-time monitoring via Raman spectroscopy. Cross-validate results using orthogonal techniques (e.g., differential scanning calorimetry for thermal stability ). Apply Bayesian statistical frameworks to reconcile discrepancies, as outlined in methodological guides for experimental replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.